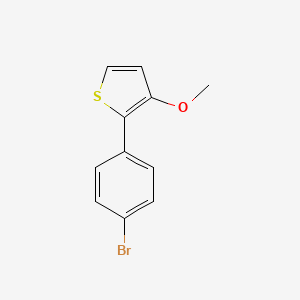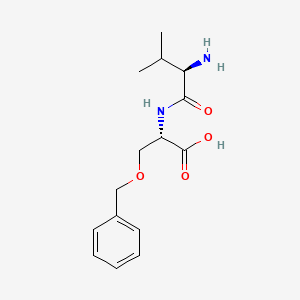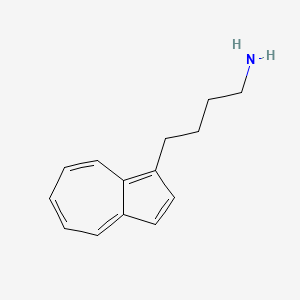
4-(Azulen-1-yl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azulen-1-yl)butan-1-amine is an organic compound that features an azulene moiety attached to a butan-1-amine chain. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color, which contrasts with the colorless nature of its isomer, naphthalene. The unique structure of azulene imparts special electronic properties to the compound, making it of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azulen-1-yl)butan-1-amine typically involves the functionalization of azulene at the 1-position, followed by the introduction of the butan-1-amine chain. One common method involves the electrophilic substitution of azulene with a suitable electrophile, followed by nucleophilic substitution to introduce the amine group. The reaction conditions often require the use of strong electrophilic reagents and controlled temperatures to ensure the desired substitution occurs at the 1-position of azulene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Azulen-1-yl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the azulene moiety or the amine group.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the azulene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄), while nucleophilic substitution might use amines or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azulene oxides, while substitution reactions could introduce various functional groups into the azulene ring .
Scientific Research Applications
4-(Azulen-1-yl)butan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Azulen-1-yl)butan-1-amine involves its interaction with biological pathways and molecular targets. For instance, azulene derivatives are known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition can lead to anti-inflammatory effects, making the compound of interest in medical research.
Comparison with Similar Compounds
Similar Compounds
1-Azulenylmethanamine: Similar structure but with a methanamine chain instead of butan-1-amine.
4-(Azulen-1-yl)butanoic acid: Features a carboxylic acid group instead of an amine.
Azulen-1-ylmethylamine: Another azulene derivative with a different alkyl chain.
Uniqueness
4-(Azulen-1-yl)butan-1-amine is unique due to its specific combination of the azulene moiety and the butan-1-amine chain. This combination imparts distinct electronic and chemical properties, making it particularly useful in applications requiring specific electronic characteristics and reactivity .
Properties
CAS No. |
919788-25-3 |
|---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-azulen-1-ylbutan-1-amine |
InChI |
InChI=1S/C14H17N/c15-11-5-4-7-13-10-9-12-6-2-1-3-8-14(12)13/h1-3,6,8-10H,4-5,7,11,15H2 |
InChI Key |
GCWYTGUWOPNTAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


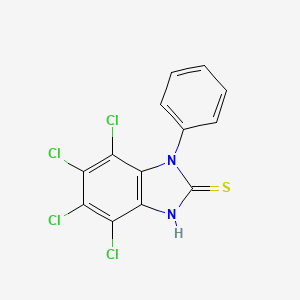

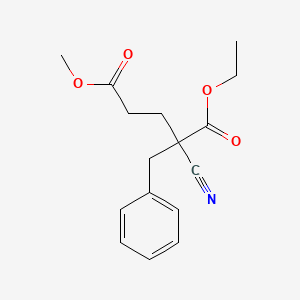
![propan-2-yl 2-[[[(4R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12630844.png)

![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12630856.png)
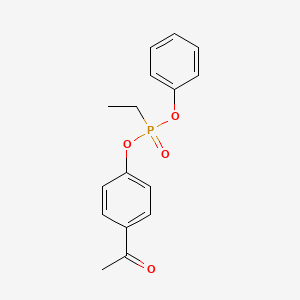
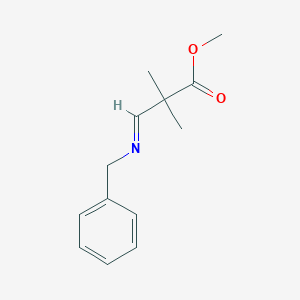
![2-imidazol-1-yl-N-methyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12630876.png)
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)
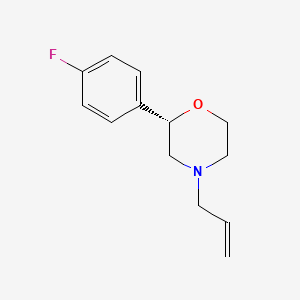
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)
